Butanoyl chloride, 2-methyl-

Physicochemical Properties Acyl Chlorides Structural Isomers

2-Methylbutanoyl chloride (also known as 2-methylbutyryl chloride or DL-2-methylbutyryl chloride) is a branched C5 acyl chloride with molecular formula C5H9ClO and a molecular weight of 120.58 g/mol. As an acid halide, it is a reactive electrophile synthesized from 2-methylbutyric acid and thionyl chloride.

Molecular Formula C5H9ClO
Molecular Weight 120.58 g/mol
CAS No. 57526-28-0
Cat. No. B046096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanoyl chloride, 2-methyl-
CAS57526-28-0
Synonyms(DL)-2-Methylbutanoyl Chloride;  (RS)-2-Methylbutanoyl Chloride;  (±)-2-Methylbutyryl Chloride;  2-Ethylpropanoyl Chloride;  2-Methylbutanoyl Chloride;  2-Methylbutyric Acid Chloride;  dl-2-Methylbutyryl Chloride;  α-Methylbutyryl Chloride
Molecular FormulaC5H9ClO
Molecular Weight120.58 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)Cl
InChIInChI=1S/C5H9ClO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3
InChIKeyXRPVXVRWIDOORM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylbutanoyl Chloride (CAS 57526-28-0) Procurement: Core Identity and Industrial Baseline


2-Methylbutanoyl chloride (also known as 2-methylbutyryl chloride or DL-2-methylbutyryl chloride) is a branched C5 acyl chloride with molecular formula C5H9ClO and a molecular weight of 120.58 g/mol [1]. As an acid halide, it is a reactive electrophile synthesized from 2-methylbutyric acid and thionyl chloride . Its physical properties include a boiling point of 116–121 °C, a density of approximately 0.972–0.990 g/mL at 25 °C, and a flash point of 20–38 °C, making it a highly flammable liquid that reacts violently with water . The compound is widely utilized as a versatile acylating agent in organic synthesis, particularly for introducing the chiral 2-methylbutanoyl moiety into pharmaceutical intermediates, agrochemicals, and specialty materials.

Why Generic Acyl Chloride Substitution Fails: The Critical Role of α‑Branching in 2-Methylbutanoyl Chloride


Substituting 2-methylbutanoyl chloride with a linear analog like n‑butyryl chloride (CAS 141‑75‑3) or an alternative branched acyl chloride such as isobutyryl chloride (CAS 79‑30‑1) or 2‑ethylbutanoyl chloride (CAS 2736‑40‑5) can fundamentally alter reaction outcomes and downstream product properties. The α‑methyl branch in 2‑methylbutanoyl chloride introduces a chiral center (when resolved) and alters both steric and electronic profiles relative to linear or differently branched congeners . These structural differences manifest in quantifiable variations in physicochemical properties (e.g., boiling point, density), reaction yields in key transformations such as Friedel‑Crafts acylations, and the ultimate stereochemical and pharmacokinetic properties of derived active pharmaceutical ingredients (APIs) [1]. The evidence below demonstrates why this specific α‑branched acyl chloride cannot be indiscriminately replaced by seemingly similar alternatives without compromising synthetic efficiency, impurity profiles, or biological activity.

Quantitative Differentiation of 2-Methylbutanoyl Chloride: Evidence-Based Selection Criteria


Physicochemical Property Comparison: Boiling Point and Density Distinguish α‑Branched from Linear and β‑Branched Analogs

2-Methylbutanoyl chloride exhibits a boiling point of 116–121 °C and a density of 0.972–0.990 g/mL at 25 °C . In contrast, the linear analog n‑butyryl chloride boils at 102 °C with a density of 1.018–1.026 g/mL [1], while the β‑branched isobutyryl chloride boils at 91–93 °C with a density of 1.008–1.017 g/mL [2]. These differences arise from the unique α‑branching pattern, which affects intermolecular forces and molecular packing. Such variations directly impact handling, purification, and reaction conditions in industrial settings.

Physicochemical Properties Acyl Chlorides Structural Isomers

Friedel‑Crafts Acylation Yield: Comparable Efficiency to Isobutyryl Chloride for Ketone Synthesis

In a comparative study, 2-methylbutanoyl chloride was employed in a Friedel‑Crafts acylation of benzene to synthesize 2‑methyl‑1‑phenyl‑1‑butanone, achieving a yield of 92.6% [1]. Under analogous reaction conditions, the structurally similar isobutyryl chloride produced a yield of 92–93% for the corresponding isobutyrophenone [1]. This near‑quantitative yield demonstrates that 2‑methylbutanoyl chloride performs on par with established acyl chlorides in electrophilic aromatic substitution, while imparting a distinct α‑methyl‑branched acyl group that is critical for downstream chirality and lipophilicity.

Organic Synthesis Friedel‑Crafts Acylation Yield Comparison

Commercial Purity and Impurity Profile: High Assay (>99%) with Controlled Anhydride and Isomer Content

Commercial 2-methylbutanoyl chloride is routinely supplied with a minimum purity of 99% (GC assay) . A detailed impurity specification from a major chemical supplier indicates that this product contains <0.5% 3‑methylbutyryl chloride (a positional isomer), <0.5% anhydride, and <0.25% other unspecified impurities [1]. In contrast, while n‑butyryl chloride and isobutyryl chloride are also available at 98–99% purity, their impurity profiles differ—for example, isobutyryl chloride may contain up to 0.5% isobutyric anhydride and 0.3% isobutyric acid [2]. The strict control of positional isomers and anhydride in 2‑methylbutanoyl chloride is essential for applications where minor contaminants can lead to off‑target biological activity or downstream purification challenges.

Chemical Purity Impurity Profile Quality Control

Application in Carboxylesterase Inhibitor Synthesis: Enabling Potent and Selective Anticancer Agents

2‑Methylbutanoyl chloride is a key reagent in the synthesis of potent and selective carboxylesterase inhibitors and antimicrotubule agents used for cancer treatment . While analogous acyl chlorides such as n‑butyryl chloride or isobutyryl chloride may also serve as acylating agents, the α‑methyl‑branched acyl group provided by 2‑methylbutanoyl chloride confers a specific steric and electronic signature that is essential for optimal binding interactions with target proteins. The resulting 2‑methylbutanamide pharmacophore is not easily mimicked by linear or β‑branched congeners, making this compound irreplaceable in these medicinal chemistry programs.

Medicinal Chemistry Carboxylesterase Inhibitors Antimicrotubule Agents

Role in Lovastatin Impurity Synthesis: Providing the (2S)-2-Methylbutanoyl Fragment for Reference Standards

(2S)-2-Methylbutanoyl chloride (the enantiopure form) is used as an intermediate in the synthesis of 4a,5‑Dihydro Lovastatin (Lovastatin EP Impurity E) . This impurity, also known as Lovastatin USP Related Compound A, requires the exact chiral 2‑methylbutanoyl moiety. While other acyl chlorides might be used to prepare analogous statin impurities, only the 2‑methylbutanoyl chloride provides the correct side‑chain structure and stereochemistry necessary for analytical reference standards. The availability of the racemic form (CAS 57526‑28‑0) allows for cost‑effective scale‑up, while the resolved enantiomer supports chiral method development and regulatory compliance.

Pharmaceutical Impurities Lovastatin Chiral Intermediates

Optimal Application Scenarios for 2-Methylbutanoyl Chloride Based on Quantitative Differentiation


Synthesis of Chiral α‑Methyl‑Branched Ketones via Friedel‑Crafts Acylation

When a synthetic route demands an α‑methyl‑branched aryl ketone (e.g., 2‑methyl‑1‑phenyl‑1‑butanone) with a defined stereocenter, 2‑methylbutanoyl chloride is the reagent of choice. Its high yield (92.6%) in Friedel‑Crafts acylation [1] matches the performance of isobutyryl chloride, yet it installs a distinct 2‑methylbutanoyl group that is critical for downstream chiral resolution or asymmetric synthesis. This makes it ideal for preparing chiral building blocks in medicinal chemistry and natural product synthesis.

Preparation of Carboxylesterase Inhibitors and Antimicrotubule Agents

In medicinal chemistry programs targeting carboxylesterases or microtubule dynamics, 2‑methylbutanoyl chloride is essential for constructing the 2‑methylbutanamide pharmacophore . The α‑methyl branch confers a unique steric and lipophilic profile that is not achievable with linear (n‑butyryl) or β‑branched (isobutyryl) acyl chlorides. Procurement of high‑purity material (≥99%) with controlled isomer content ensures reproducible synthesis of potent and selective inhibitors.

Synthesis of Pharmaceutical Impurity Standards (e.g., Lovastatin EP Impurity E)

For analytical development and regulatory filing, the (2S)-enantiomer of 2‑methylbutanoyl chloride is used to prepare specific lovastatin impurities . The racemic form (CAS 57526‑28‑0) can be employed in initial method development, while the resolved enantiomer supports chiral purity testing. The strict control of positional isomers (<0.5% 3‑methylbutyryl chloride) in commercial material minimizes the risk of introducing unwanted contaminants that could compromise impurity profiling.

Synthesis of 2‑Methylbutyramide and Related Amides for Polymer and Material Science

2‑Methylbutanoyl chloride is widely used to prepare 2‑methylbutyramide and its N‑substituted derivatives . The distinct α‑branched structure alters the amide’s hydrogen‑bonding network and thermal properties relative to amides derived from linear or differently branched acyl chlorides. This differential is exploited in the design of specialty polyamides, hyperbranched polymers, and functional materials where precise control over side‑chain topology is required.

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